molecular formula C17H18F3N3OS B2618648 2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide CAS No. 1396866-87-7

2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide

Cat. No.: B2618648
CAS No.: 1396866-87-7
M. Wt: 369.41
InChI Key: RBQFMUIDLKUCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide is a complex organic compound that features a thiophene ring and a quinazoline derivative. Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties. Quinazoline derivatives are known for their biological activities, making this compound of interest in medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide plays a significant role in biochemical reactions due to its unique structure. The thiophene ring is known to interact with various enzymes and proteins, potentially inhibiting or activating their functions . This compound may interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, due to the electron-donating properties of the thiophene ring . Additionally, the trifluoromethyl group can enhance binding affinity to certain proteins, potentially leading to increased efficacy in biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . It may modulate the expression of genes related to these pathways, leading to altered cellular metabolism and function . For instance, it could downregulate pro-inflammatory cytokines and upregulate antioxidant enzymes, thereby protecting cells from damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . The thiophene ring may facilitate binding to active sites of enzymes, leading to inhibition or activation . Additionally, the trifluoromethyl group can enhance the compound’s stability and binding affinity, resulting in prolonged effects on gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it may degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation . Its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit protective effects against oxidative stress and inflammation . At higher doses, it could potentially cause toxic effects, such as liver damage or gastrointestinal disturbances . Threshold effects have been observed, where the compound is beneficial up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can affect its overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s distribution can be influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This distribution pattern can affect its localization and overall activity within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could localize to the mitochondria, where it can exert effects on mitochondrial function and oxidative stress responses . This localization can enhance the compound’s efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized via the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The quinazoline derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the quinazoline ring can yield tetrahydroquinazoline derivatives .

Scientific Research Applications

2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide is unique due to the combination of the thiophene and quinazoline rings, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3OS/c18-17(19,20)16-12-5-1-2-6-13(12)22-14(23-16)7-8-21-15(24)10-11-4-3-9-25-11/h3-4,9H,1-2,5-8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQFMUIDLKUCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.